molecular formula C19H17F3N2O4 B11241158 methyl 2-amino-6,7-dimethyl-5-oxo-4-(4-(trifluoromethyl)phenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate

methyl 2-amino-6,7-dimethyl-5-oxo-4-(4-(trifluoromethyl)phenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate

Cat. No.: B11241158
M. Wt: 394.3 g/mol
InChI Key: FJABBXMBRQYVRD-UHFFFAOYSA-N
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Description

Methyl 2-amino-6,7-dimethyl-5-oxo-4-(4-(trifluoromethyl)phenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate is a complex organic compound with a unique structure that includes a pyrano[3,2-c]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-6,7-dimethyl-5-oxo-4-(4-(trifluoromethyl)phenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may involve the use of methanesulfonic acid as a catalyst under reflux conditions in methanol .

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes. These methods focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-6,7-dimethyl-5-oxo-4-(4-(trifluoromethyl)phenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amino derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like methanol or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

Methyl 2-amino-6,7-dimethyl-5-oxo-4-(4-(trifluoromethyl)phenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent due to its unique structure and biological activity.

    Material Science: Its properties make it a candidate for use in the development of new materials with specific characteristics.

    Biological Research: The compound’s interactions with biological systems are of interest for understanding its potential therapeutic effects.

Mechanism of Action

The mechanism of action of methyl 2-amino-6,7-dimethyl-5-oxo-4-(4-(trifluoromethyl)phenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-6,7-dimethyl-5-oxo-4-(4-(trifluoromethyl)phenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate is unique due to its specific structural features, such as the trifluoromethyl group and the pyrano[3,2-c]pyridine core. These features contribute to its distinct chemical and biological properties, setting it apart from similar compounds.

Properties

Molecular Formula

C19H17F3N2O4

Molecular Weight

394.3 g/mol

IUPAC Name

methyl 2-amino-6,7-dimethyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-4H-pyrano[3,2-c]pyridine-3-carboxylate

InChI

InChI=1S/C19H17F3N2O4/c1-9-8-12-14(17(25)24(9)2)13(15(16(23)28-12)18(26)27-3)10-4-6-11(7-5-10)19(20,21)22/h4-8,13H,23H2,1-3H3

InChI Key

FJABBXMBRQYVRD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C(=O)OC)C3=CC=C(C=C3)C(F)(F)F)C(=O)N1C

Origin of Product

United States

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